2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride typically involves the reaction of 2-Phenylthiazolidine-4-carboxylic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrazone derivatives with carbonyl-containing compounds, which can then undergo further chemical transformations. The presence of the thiazolidine ring enhances its reactivity and allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylthiazolidine-4-carboxylic acid: The parent compound without the hydrazide group.
Thiazolidine-2,4-dione: A structurally related compound with different functional groups.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Uniqueness
2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride is unique due to the presence of both the thiazolidine ring and the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
106086-21-9 |
---|---|
Molekularformel |
C10H14ClN3OS |
Molekulargewicht |
259.76 g/mol |
IUPAC-Name |
2-phenyl-1,3-thiazolidine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C10H13N3OS.ClH/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7;/h1-5,8,10,12H,6,11H2,(H,13,14);1H |
InChI-Schlüssel |
IZJOLLFQNKYSJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.